molecular formula C23H24FN7O2 B3534153 7-(2-fluorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-(2-fluorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3534153
M. Wt: 449.5 g/mol
InChI Key: GZGIECXNNGVLRA-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant and are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA, and are also found in ATP, GTP, cyclic AMP, NADH, and coenzyme A .


Molecular Structure Analysis

The compound has several functional groups, including a purine ring, a piperazine ring, and a fluorobenzyl group. These groups can have significant effects on the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the purine ring might undergo reactions typical for aromatic compounds, while the piperazine ring might participate in reactions with acids and bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, boiling point, and solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. For example, if this compound is a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Based on its structure, it could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The study of fluorinated compounds is a rapidly growing field due to their potential applications in pharmaceuticals and materials science . This specific compound, with its complex structure and functional groups, could be of interest for future research.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-pyridin-2-ylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7O2/c1-27-20-19(21(32)28(2)23(27)33)31(15-16-7-3-4-8-17(16)24)22(26-20)30-13-11-29(12-14-30)18-9-5-6-10-25-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGIECXNNGVLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-fluorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-(2-fluorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-(2-fluorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-(2-fluorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-(2-fluorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-(2-fluorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione

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